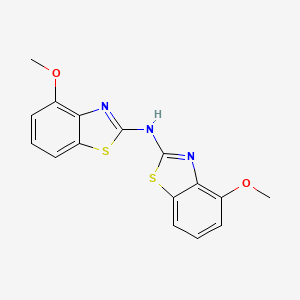

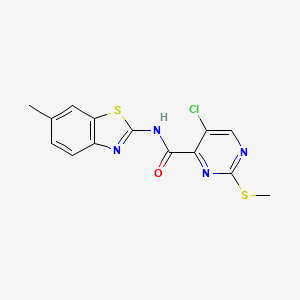

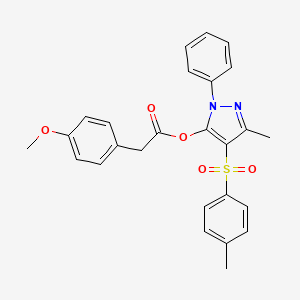

![molecular formula C5H4ClN5 B2922569 8-氯-[1,2,4]三唑并[1,5-a]哒嗪-2-胺 CAS No. 1314874-80-0](/img/structure/B2922569.png)

8-氯-[1,2,4]三唑并[1,5-a]哒嗪-2-胺

描述

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a chemical compound with the molecular formula C5H4ClN5 . It has a molecular weight of 169.57 g/mol . This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI string for 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine isInChI=1S/C5H4ClN5/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H,(H2,7,10) . The Canonical SMILES representation is C1=CN2C(=NC(=N2)N)C(=N1)Cl . Physical And Chemical Properties Analysis

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a computed XLogP3-AA value of 0.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 69.1 Ų and contains 11 heavy atoms .科学研究应用

合成和抗惊厥活性

研究人员已经合成了一些基于 1,2,4-三唑并[4,3-a]哒嗪环系的化合物,包括 8-氯-[1,2,4]三唑并[1,5-a]哒嗪-2-胺的衍生物,以探索它们的抗惊厥活性。这些化合物经过测试,证实了它们对大鼠诱发癫痫的有效性,其中一些表现出有效的抗惊厥特性 (J. Kelley 等人,1995 年).

简便的合成技术

已经报道了 8-氯-[1,2,4]三唑并[1,5-a]哒嗪衍生物合成技术的进步。这些方法涉及使用安全有效的氧化剂进行一锅合成,从而创建具有在各个领域潜在应用的新型合成支架 (S. Mal 等人,2015 年).

药物开发中的潜力

一些研究集中于开发含有 8-氯-[1,2,4]三唑并[1,5-a]哒嗪-2-胺结构的新型化合物,以潜在用于药物开发。这些包括针对特定酶或受体的化合物合成,表明该化合物在药物化学中的多功能性和适用性 (Dooseop Kim 等人,2005 年).

抗菌应用

还对 8-氯-[1,2,4]三唑并[1,5-a]哒嗪-2-胺衍生物的抗菌特性进行了研究。这些研究探索了此类化合物在对抗各种细菌和真菌感染中的潜在用途,展示了这些化合物在抗菌治疗领域中的广泛应用 (M. Idrees 等人,2019 年).

抗癌研究

已经研究了 8-氯-[1,2,4]三唑并[1,5-a]哒嗪-2-胺衍生物在抗癌研究中的潜力。一些衍生物对各种癌细胞系表现出有希望的结果,突出了该化合物在开发新型抗癌药物中的相关性 (Angel H. Romero 等人,2020 年).

安全和危害

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

未来方向

Further studies could focus on hit-to-lead optimization, as replacement of the purine ring with the triazolopyrimidine could significantly boost in vitro biological activity while maintaining promising physicochemical properties . Additionally, the potential of this compound in various biological activities could be explored further .

作用机制

Target of Action

Similar compounds have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation, and PDE , an enzyme that breaks down cyclic nucleotides, playing a crucial role in signal transduction .

Mode of Action

Similar compounds have been found to inhibit the activity of their targets, leading to changes in cellular processes .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, and inhibition of pde can impact signal transduction pathways .

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against cancer cells .

属性

IUPAC Name |

8-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEJQBRNKKIWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)N)C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

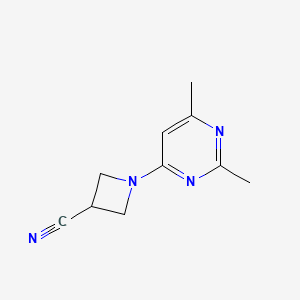

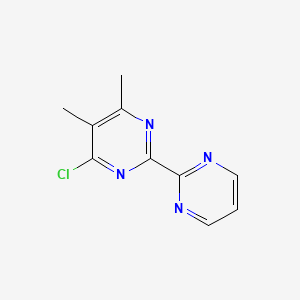

![6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2922493.png)

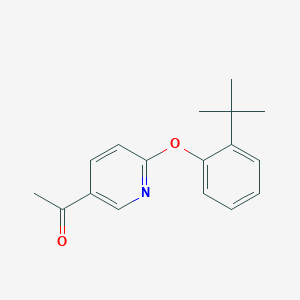

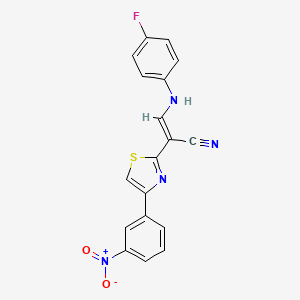

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2922497.png)

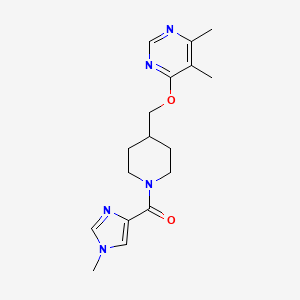

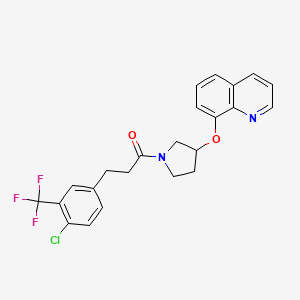

![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B2922498.png)

![5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922502.png)

![1-[(3-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2922507.png)